Cas no 2137803-66-6 (2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one structure
2137803-66-6 structure
商品名:2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
CAS番号:2137803-66-6
MF:C8H16N2O2
メガワット:172.224842071533
CID:5765982
PubChem ID:165441793

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2137803-66-6
    • 2-(dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
    • EN300-636257
    • 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
    • インチ: 1S/C8H16N2O2/c1-9(2)5-8(12)10-4-3-7(10)6-11/h7,11H,3-6H2,1-2H3
    • InChIKey: BKDZWLIGIBMRBH-UHFFFAOYSA-N
    • ほほえんだ: OCC1CCN1C(CN(C)C)=O

計算された属性

  • せいみつぶんしりょう: 172.121177757g/mol
  • どういたいしつりょう: 172.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 43.8Ų

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-636257-1.0g
2-(dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
2137803-66-6
1g
$0.0 2023-06-07

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one 関連文献

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-oneに関する追加情報

Introduction to 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (CAS No. 2137803-66-6)

2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2137803-66-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both dimethylamino and hydroxymethyl functional groups within its azetidine backbone suggests a versatile reactivity that could be exploited for synthetic chemistry and biological assays.

The compound’s structure consists of an ethanone moiety linked to an azetidine ring, which is further substituted with a hydroxymethyl group at the second position. This configuration not only makes it a valuable intermediate in organic synthesis but also opens up possibilities for its incorporation into more complex molecular architectures. The dimethylamino group, located at the alpha position relative to the carbonyl group, introduces basicity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets.

In recent years, there has been growing interest in heterocyclic compounds, particularly those containing azetidine rings, due to their prevalence in biologically active molecules. The azetidine scaffold is known to mimic natural amino acid structures, making it a promising candidate for developing enzyme inhibitors and other therapeutic agents. The hydroxymethyl substituent further enhances the compound’s reactivity, allowing for facile derivatization through oxidation or reduction reactions, thereby expanding its synthetic utility.

One of the most compelling aspects of 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is its potential role as a building block in medicinal chemistry. Researchers have been exploring its use in the synthesis of novel pharmacophores that target various diseases. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. The combination of the dimethylamino group’s ability to stabilize positive charges and the hydroxymethyl group’s hydrogen bonding potential makes it an attractive candidate for designing molecules with enhanced binding affinity.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Virtual docking studies have been employed to predict how 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one might interact with proteins and other biomolecules. These simulations have provided insights into possible binding modes and have guided experimental efforts toward optimizing its pharmacological properties. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates for further development.

The compound’s synthetic accessibility is another key factor contributing to its relevance in pharmaceutical research. Given the well-established methods for constructing azetidine rings and introducing functional groups like dimethylamino and hydroxymethyl, it can be synthesized through relatively straightforward chemical transformations. This accessibility allows researchers to rapidly generate libraries of derivatives for high-throughput screening, accelerating the discovery process.

In addition to its potential as an intermediate in drug synthesis, 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has shown promise in materials science applications. Its unique structural features make it a candidate for developing novel polymers or ligands used in catalysis. The ability to modify both the azetidine ring and the ethanone moiety provides flexibility in tailoring properties such as solubility, stability, and reactivity for specific applications.

The investigation into this compound also highlights the importance of understanding its spectroscopic and thermal properties. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its structure and purity. Additionally, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into its physical stability under various conditions, which are critical for formulation and storage considerations.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling 2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one on an industrial scale. Documentation of synthesis routes, quality control measures, and safety protocols must be meticulously maintained to meet regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA). These measures not only ensure product consistency but also safeguard researchers handling the compound during development.

The future prospects of this compound are closely tied to ongoing research efforts aimed at expanding its utility across multiple domains. Collaborative projects between academic institutions and pharmaceutical companies are likely to yield new derivatives with enhanced therapeutic profiles or improved material properties. As our understanding of molecular interactions deepens through techniques like single-crystal X-ray diffraction or cryo-electron microscopy, compounds like this one will continue to serve as valuable tools for exploring new frontiers in science.

In conclusion,2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (CAS No. 2137803-66-6) represents a fascinating molecule with broad applications in pharmaceuticals and materials science. Its unique structural features—particularly the interplay between the dimethylamino, hydroxymethyl, and azetidine moieties—offer opportunities for innovation across multiple disciplines. As research progresses,this compound is poised to play an increasingly significant role in advancing scientific knowledge and developing next-generation solutions.

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